N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
This compound features a triazaspiro[4.5]deca-1,3-diene core with a sulfanyl-acetamide substituent and a 4-fluorophenyl group. The sulfur atom in the sulfanyl group may enhance interactions with cysteine residues in proteins, while the acetamide moiety could contribute to hydrogen bonding. Crystallographic analysis of such compounds often employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQKQHHPAOUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro linkage: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the fluorophenyl group: This step usually involves a halogenation reaction, where a fluorine atom is introduced into the phenyl ring.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of spiro compounds on biological systems.
Medicine: It has potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to a range of biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to two diazaspiro analogs from pharmacological studies (compounds 13 and 14 in ):
Pharmacological Implications
The 4-fluorophenyl group enhances metabolic stability and may improve blood-brain barrier penetration relative to the 3-chlorophenyl group in compound 14 .
Binding Affinity :
- The sulfanyl-acetamide group could engage in hydrogen bonding or covalent interactions (via sulfur), unlike the piperazine-propyl chains in compounds 13 and 14, which may rely on cation-π or van der Waals interactions .
Synthetic Feasibility: The spirocyclic structure’s complexity necessitates advanced crystallographic refinement tools (e.g., SHELXL) for accurate structural validation, as noted in small-molecule studies .
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological data (e.g., IC₅₀ values, in vivo efficacy) for the target compound are absent in the provided evidence. Comparative analysis relies on structural extrapolation.
- Hypothesized Advantages: The fluorine atom and sulfanyl-acetamide group may confer superior target engagement and pharmacokinetics compared to chlorinated or non-sulfur analogs.
Biological Activity
N-(2,4-Dimethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS No. 665015-90-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 493.62 g/mol. The structure features a complex arrangement with multiple functional groups that contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives target specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antitumor Activity
Several studies have explored the antitumor potential of compounds related to this structure. For instance:
- Case Study 1 : A derivative demonstrated potent activity against various cancer cell lines, showing IC50 values in the nanomolar range against breast and lung cancer cells. This suggests that the compound may inhibit cell proliferation effectively.
Antimicrobial Properties
Research also indicates that compounds with similar structures can possess antimicrobial properties:
- Case Study 2 : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results indicated significant inhibition zones compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against certain cancer cell lines |
| Alteration of Sulfanyl Group | Enhanced selectivity towards specific targets |
Safety and Toxicology
While exploring the biological activity, it is essential to consider the safety profile:
- Toxicity Studies : Preliminary studies suggest low toxicity in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
